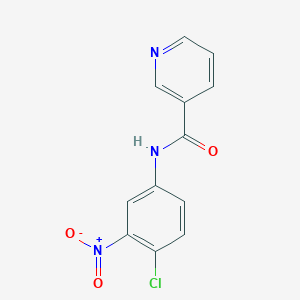![molecular formula C19H14N4O2S B11022658 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11022658.png)
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is characterized by its unique structure, which includes a quinazolinone core, a thiazole ring, and a benzamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ring. This intermediate is then subjected to further reactions to introduce the thiazole and benzamide groups.
Formation of Quinazolinone Core: Anthranilic acid is reacted with formamide under reflux conditions to yield 2-aminobenzamide, which is then cyclized to form the quinazolinone core.
Introduction of Thiazole Ring: The quinazolinone intermediate is reacted with a thiazole derivative, typically under basic conditions, to introduce the thiazole ring.
Formation of Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride or a similar benzamide precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the benzamide or thiazole rings.
Scientific Research Applications
4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds share a similar quinazolinone core but differ in the substituents attached to the core.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives: These compounds also contain a quinazolinone core but have different substituents, leading to variations in their biological activities.
Uniqueness
The uniqueness of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit both AChE and BuChE makes it a valuable lead compound for the development of new treatments for neurodegenerative diseases.
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H14N4O2S/c24-17(22-19-20-9-10-26-19)14-7-5-13(6-8-14)11-23-12-21-16-4-2-1-3-15(16)18(23)25/h1-10,12H,11H2,(H,20,22,24) |
InChI Key |
IAKJWUAMXFCTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B11022584.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11022586.png)
![5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B11022595.png)
![N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide](/img/structure/B11022599.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[4-(propan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B11022614.png)

![2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11022630.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11022636.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11022638.png)
![3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11022641.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B11022643.png)
![1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B11022645.png)
